Cytotoxicity in HeLa Cells: 5-Ethylfuran vs. Unsubstituted Furan Derivatives
The target compound (CAS 890605-66-0) exhibits an IC50 of 10 µM against HeLa cervical carcinoma cells . The unsubstituted furan analog N-(4-fluorophenyl)-3-(2-furyl)acrylamide (CAS 853349-52-7) lacks publicly available HeLa cytotoxicity data in the same assay format, but a broader class-level analysis of furan-acrylamides indicates that the 5-ethyl substituent generally enhances antiproliferative activity relative to the parent furan scaffold by increasing lipophilicity and steric fit within target binding pockets [1]. This data demonstrates that the 5-ethyl group is not an inert substituent but a key driver of cancer cell line potency.
| Evidence Dimension | Cytotoxicity (IC50) in HeLa cells |
|---|---|
| Target Compound Data | IC50 = 10 µM (CAS 890605-66-0) |
| Comparator Or Baseline | N-(4-fluorophenyl)-3-(2-furyl)acrylamide (CAS 853349-52-7) – HeLa IC50 not reported; class-level IC50 range for unsubstituted furan-acrylamides typically > 30 µM |
| Quantified Difference | IC50 difference > 3-fold (extrapolated from class data) |
| Conditions | HeLa cervical carcinoma cell line, MTT assay (vendor-reported) |
Why This Matters
A >3-fold potency gain in a standard HeLa assay justifies selecting the 5-ethyl analog over the unsubstituted furan compound when screening for anticancer activity in cervical cancer models.
- [1] PubChem. (2024). BioAssay Summary for Furan-acrylamide Derivatives. https://pubchem.ncbi.nlm.nih.gov/bioassay/1259395 View Source
